5-Chloro-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one is a useful research compound. Its molecular formula is C16H12ClNO3 and its molecular weight is 301.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-HIV-1 Agents
Research has identified the potential of 3-hydroxy-indolin-2-one analogs, which includes 5-Chloro-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one, as anti-HIV-1 agents. These compounds have demonstrated effectiveness in inhibiting the HIV-1 reverse transcriptase (RT) enzyme and exhibiting anti-HIV-1 activity at low concentrations. Structural modifications, such as halogenation, have been shown to enhance their potency against RT (Chander et al., 2018).
Antioxidant and Antimicrobial Potential
A study focusing on the green synthesis of 3-substituted-3-hydroxyindolin-2-ones, which includes this compound, demonstrated significant antioxidant and antimicrobial properties. These compounds have shown potent inhibitory action against various bacterial pathogens, presenting them as potential synthetic origin antimicrobial and antioxidant agents (Dandia et al., 2013).
Anticancer Agents
Several studies have explored the use of 3-hydroxy-indolin-2-one analogs as potential anticancer agents. These compounds have shown in vitro cytotoxicity against various human tumor cell lines, indicating their potential as leads in anticancer drug development. Specific structural variants of these compounds have displayed promising anti-proliferative activity, suggesting a viable avenue for new cancer therapies (Penthala et al., 2010).
Antimicrobial Activity
Research into the synthesis of 5-chloroindoline-2,3-dione derivatives, including the subject compound, has revealed significant antibacterial and antifungal activity. These findings suggest the potential application of these compounds in addressing various pathogenic microorganisms (Shingade et al., 2012).
Green Chemistry Synthesis
The compound has been involved in research focusing on eco-friendly synthesis approaches. These studies aim to develop efficient, high-yield synthesis methods that are environmentally benign, contributing to sustainable chemistry practices (Brahmachari & Banerjee, 2014).
Mechanism of Action
Target of Action
The primary target of 5-Chloro-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one is the angiotensin-converting enzyme 2 (ACE2) receptor . This receptor plays a crucial role in the cellular entry of SARS-CoV-2, the virus responsible for COVID-19 .
Mode of Action
This compound selectively interferes with the binding of the SARS-CoV-2 spike receptor-binding domain (RBD) to the host ACE2 receptor . It achieves this with a 50% inhibitory concentration (IC50) of 0.26 μM . Molecular docking studies reveal that this compound preferentially binds within the ACE2 receptor-binding site in a region distinct from where spike mutations in SARS-CoV-2 variants occur .
Biochemical Pathways
Its ability to disrupt ace2 interactions with the rbds from various sars-cov-2 variants suggests it may influence pathways related to viral entry and infection .
Result of Action
The primary result of the action of this compound is the disruption of the interaction between the SARS-CoV-2 spike protein and the host ACE2 receptor . This disruption potentially inhibits the entry of the virus into host cells, thereby preventing infection .
Biochemical Analysis
Biochemical Properties
5-Chloro-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one has been found to selectively interfere with the binding of the SARS-CoV-2 spike receptor-binding domain (RBD) to the host angiotensin-converting enzyme 2 (ACE2) receptor . This interaction is crucial for the cellular entry of SARS-CoV-2 .
Cellular Effects
In cellular contexts, this compound has been shown to disrupt ACE2 interactions with the RBDs from beta, delta, lambda, and omicron variants of SARS-CoV-2 . This suggests that it could potentially inhibit multiple SARS-CoV-2 variants, including those capable of circumventing vaccine and immune responses .
Molecular Mechanism
Molecular docking studies have revealed that this compound preferentially binds within the ACE2 receptor-binding site in a region distinct from where spike mutations in SARS-CoV-2 variants occur . This suggests that it exerts its effects at the molecular level by disrupting the binding interactions between the SARS-CoV-2 spike protein and the ACE2 receptor .
Properties
IUPAC Name |
5-chloro-3-hydroxy-3-phenacyl-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c17-11-6-7-13-12(8-11)16(21,15(20)18-13)9-14(19)10-4-2-1-3-5-10/h1-8,21H,9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRURBYBWMWNNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.